molecular formula C12H9N3O4 B4078774 3-[(3-nitro-4-pyridinyl)amino]benzoic acid

3-[(3-nitro-4-pyridinyl)amino]benzoic acid

Cat. No. B4078774
M. Wt: 259.22 g/mol
InChI Key: ZUWZJQHKYQJMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-nitro-4-pyridinyl)amino]benzoic acid, also known as NPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of the well-known herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D). NPA has been shown to have a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-[(3-nitro-4-pyridinyl)amino]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis. Specifically, 3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, 3-[(3-nitro-4-pyridinyl)amino]benzoic acid prevents the replication of cancer cells and viruses.
Biochemical and Physiological Effects:
3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and antiviral activities, 3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been shown to have anti-inflammatory effects. 3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(3-nitro-4-pyridinyl)amino]benzoic acid in lab experiments is its well-established synthesis method. This allows researchers to produce 3-[(3-nitro-4-pyridinyl)amino]benzoic acid in large quantities for use in experiments. In addition, 3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been extensively studied for its biological activities, which makes it a useful tool for investigating the mechanisms of cancer and viral infections.
However, there are also limitations to using 3-[(3-nitro-4-pyridinyl)amino]benzoic acid in lab experiments. One major limitation is its potential toxicity. 3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 3-[(3-nitro-4-pyridinyl)amino]benzoic acid is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for 3-[(3-nitro-4-pyridinyl)amino]benzoic acid research. One area of research is in the development of 3-[(3-nitro-4-pyridinyl)amino]benzoic acid analogs with improved biological activities and decreased toxicity. Another area of research is in the investigation of the mechanism of action of 3-[(3-nitro-4-pyridinyl)amino]benzoic acid, which could lead to the development of new cancer and antiviral drugs. Finally, 3-[(3-nitro-4-pyridinyl)amino]benzoic acid could be used in combination with other drugs to enhance their antitumor and antiviral activities.
Conclusion:
In conclusion, 3-[(3-nitro-4-pyridinyl)amino]benzoic acid is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. 3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been shown to have potent antitumor and antiviral activities, as well as anti-inflammatory effects. While there are limitations to using 3-[(3-nitro-4-pyridinyl)amino]benzoic acid in lab experiments, its well-established synthesis method and biological activities make it a useful tool for investigating the mechanisms of cancer and viral infections. There are several future directions for 3-[(3-nitro-4-pyridinyl)amino]benzoic acid research, including the development of 3-[(3-nitro-4-pyridinyl)amino]benzoic acid analogs and the investigation of its mechanism of action.

Scientific Research Applications

3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Another area of research where 3-[(3-nitro-4-pyridinyl)amino]benzoic acid shows promise is in the treatment of viral infections. 3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been shown to have antiviral activity against a range of viruses, including herpes simplex virus, human immunodeficiency virus (HIV), and hepatitis B virus. 3-[(3-nitro-4-pyridinyl)amino]benzoic acid has been shown to inhibit viral replication by interfering with viral DNA synthesis.

properties

IUPAC Name

3-[(3-nitropyridin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-12(17)8-2-1-3-9(6-8)14-10-4-5-13-7-11(10)15(18)19/h1-7H,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWZJQHKYQJMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=NC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(3-Nitropyridin-4-yl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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